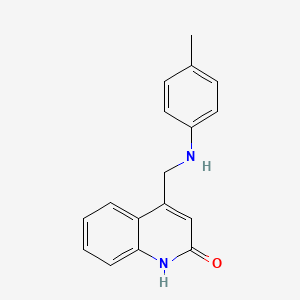

4-(p-Tolylamino-methyl)-1H-quinolin-2-one

Description

Context of Quinolin-2-one Scaffolds in Medicinal Chemistry

The quinolin-2-one core, a bicyclic aromatic nitrogen-containing heterocycle, is a privileged structure in drug discovery. Its derivatives have been investigated for a multitude of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. nih.gov The structural features of the quinolin-2-one system allow for diverse chemical modifications at various positions, enabling the fine-tuning of its biological and pharmacological properties. This adaptability has made it a valuable template for the design of new drug candidates.

Significance of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one within Quinoline (B57606) Derivatives Research

The significance of this compound lies in its classification as a 4-(aminomethyl)quinolin-2(1H)-one derivative. Research into this specific subclass has indicated their potential as anticancer agents. researchgate.net While much of the focus in quinolin-2-one anticancer research has been on derivatives with substitutions at the 3-aryl and N-methyl positions, studies on 4-(aminomethyl)quinolin-2(1H)-ones, which lack these specific modifications, have revealed them to be potent anticancer agents against cell lines such as A549. researchgate.net This highlights the importance of exploring the therapeutic potential of this particular substitution pattern on the quinolin-2-one scaffold.

Synthesis and Chemical Properties

The synthesis of this compound, while not extensively detailed in dedicated public literature, can be inferred from general synthetic routes for 4-(aminomethyl)quinolin-2(1H)-one derivatives. A common approach involves the use of a starting material like 4-(chloromethyl)-1H-quinolin-2-one, which can then undergo a nucleophilic substitution reaction with p-toluidine (B81030) to yield the final product.

The chemical properties of this compound are summarized in the table below, based on available chemical database information. chemscene.com

| Property | Value |

| CAS Number | 333984-13-7 |

| Molecular Formula | C₁₇H₁₆N₂O |

| Molecular Weight | 264.32 g/mol |

| Synonyms | 4-((p-Tolylamino)methyl)quinolin-2(1H)-one |

Pharmacological Properties

The pharmacological activities of this compound are primarily understood through the lens of its parent class, the 4-(aminomethyl)quinolin-2(1H)-one derivatives.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available research. However, based on studies of related quinolin-4-one derivatives, potential mechanisms could involve the inhibition of various proteins and enzymes crucial for cancer cell growth, such as topoisomerase II, protein kinases, and phosphoinositide 3-kinases (PI3K). mdpi.com Such inhibition can lead to apoptosis and cell cycle arrest. mdpi.com Additionally, some quinoline-4-ones have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. mdpi.com

Biological Activities

Research has primarily focused on the potential anticancer properties of this class of compounds.

In Vitro Studies

Studies on a series of novel 4-(aminomethyl)quinolin-2(1H)-one derivatives, which includes the structural motif of the title compound, have demonstrated their potential as anticancer agents. An MTT assay conducted on the A549 (human lung carcinoma) cell line revealed that compounds within this series exhibit potent anticancer activity. This suggests that this compound may also possess cytotoxic effects against cancer cells.

In Vivo Studies

Currently, there is a lack of specific in vivo studies published for this compound. However, in vivo studies on other quinoline derivatives have shown their potential as low-toxic compounds, indicating a favorable safety profile for this class of molecules for further investigation as antimicrobial and anticancer agents. nih.gov A study on a different quinoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant tumor growth inhibition in mice at a low dosage without obvious signs of toxicity. nih.gov These findings in related compounds suggest that in vivo evaluation of this compound would be a valuable next step in its preclinical development.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methylanilino)methyl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTZDUKNLNOJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 P Tolylamino Methyl 1h Quinolin 2 One and Analogues

General Synthetic Pathways to Quinolin-2-one Derivatives

Several classical and modern synthetic reactions provide access to the quinolin-2-one core structure. These methods often differ in their starting materials and reaction conditions, offering chemists a range of options to achieve desired substitution patterns.

Friedländer Synthesis and Variants

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines and their derivatives. guidechem.com It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. guidechem.com The reaction is typically catalyzed by either an acid or a base. guidechem.com

The mechanism of the Friedländer synthesis can proceed through two primary pathways. In the first, an aldol (B89426) condensation between the reactants is the initial step, followed by cyclization and dehydration to form the quinoline (B57606) ring. Alternatively, the reaction can commence with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to yield the final product. guidechem.com

| Reactant A | Reactant B | Catalyst | Product |

| 2-Aminobenzaldehyde | Acetaldehyde | Base (e.g., NaOH) | Quinoline |

| 2-Aminoacetophenone | Ethyl acetoacetate | Acid or Base | Substituted Quinolin-2-one |

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a powerful method for the preparation of 2-hydroxyquinolines, which are tautomers of quinolin-2-ones. This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. mdpi.comgoogle.com The β-ketoanilide precursors are readily prepared by the condensation of an aniline (B41778) with a β-ketoester.

The mechanism proceeds via an initial N-protonation of the β-ketoanilide, followed by an electrophilic attack of the enol form onto the aniline ring to form a dihydroquinolinone intermediate. Subsequent dehydration leads to the formation of the aromatic 2-hydroxyquinoline. google.com The reaction conditions, particularly the concentration of the acid, can influence the regioselectivity of the cyclization.

| Reactant | Reagent | Product |

| β-Ketoanilide | Concentrated Sulfuric Acid | 2-Hydroxyquinoline |

| Acetoacetanilide | Polyphosphoric Acid | 4-Methyl-2-hydroxyquinoline |

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) and is distinct from the Knorr synthesis in its reaction conditions and final products. This method involves the reaction of anilines with β-ketoesters. The reaction is typically carried out in two stages: an initial condensation at a lower temperature to form an enamine or a Schiff base, followed by a high-temperature cyclization (around 250 °C) to yield the 4-hydroxyquinoline (B1666331).

The mechanism begins with the formation of a β-arylaminoacrylate intermediate. At high temperatures, this intermediate undergoes a thermal cyclization via an electrocyclic reaction, followed by the elimination of an alcohol to afford the 4-hydroxyquinoline product. The choice of solvent is crucial in this reaction, with high-boiling inert solvents like mineral oil often leading to higher yields.

| Reactant A | Reactant B | Condition | Product |

| Aniline | Ethyl acetoacetate | Heat (~140 °C) then ~250 °C | 4-Hydroxy-2-methylquinoline |

| Substituted Aniline | Diethyl malonate | Heat | Substituted 4-hydroxyquinolin-2-one |

Camps' Cyclization Reaction

The Camps' cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a mixture of two isomeric hydroxyquinolines. chemscene.com The reaction typically employs a hydroxide (B78521) base. The regioselectivity of the cyclization, leading to either a 2-hydroxy- or a 4-hydroxyquinoline derivative, is dependent on the reaction conditions and the structure of the starting material. chemscene.com

The mechanism involves the formation of an enolate from either the acetophenone (B1666503) methyl group or the N-acyl methylene (B1212753) group. Intramolecular nucleophilic attack of the enolate on the amide or ketone carbonyl, respectively, followed by dehydration, leads to the formation of the corresponding quinolinone products.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including quinolin-2-one derivatives. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the reactants.

Several MCRs have been developed for the synthesis of quinolin-2-ones. For instance, a three-component reaction of an aniline, an aldehyde, and an activated alkyne can lead to the formation of polysubstituted quinolines. Another example involves the reaction of anilines, aldehydes, and pyruvic acid derivatives. The specific outcome of these reactions is highly dependent on the choice of catalysts and reaction conditions.

Specific Synthesis of 4-(Aminomethyl)quinolin-2(1H)-one Derivatives

The synthesis of the target compound, 4-(p-Tolylamino-methyl)-1H-quinolin-2-one, and its analogues typically proceeds through a key intermediate, 4-(halomethyl)quinolin-2(1H)-one. A common and effective route involves the preparation of 4-(bromomethyl)quinolin-2(1H)-one.

This synthesis begins with the bromination of acetoacetanilide. The resulting bromoacetoacetanilide is then subjected to cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield 4-(bromomethyl)quinolin-2(1H)-one.

The final step in the synthesis of this compound involves a nucleophilic substitution reaction. The highly reactive 4-(bromomethyl)quinolin-2(1H)-one is treated with p-toluidine (B81030). The amino group of p-toluidine acts as a nucleophile, displacing the bromide ion to form the desired product.

A summary of a representative synthetic scheme is presented below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Acetoacetanilide | Bromine, Glacial Acetic Acid | Bromoacetoacetanilide |

| 2 | Bromoacetoacetanilide | Concentrated Sulfuric Acid | 4-(Bromomethyl)quinolin-2(1H)-one |

| 3 | 4-(Bromomethyl)quinolin-2(1H)-one | p-Toluidine, Base (e.g., Triethylamine), Solvent (e.g., DMF) | This compound |

This synthetic approach offers a versatile and reliable method for the preparation of a variety of 4-(aminomethyl)quinolin-2(1H)-one derivatives by simply varying the amine used in the final substitution step. mdpi.com

Microwave-Assisted Synthetic Approaches for Dihydroquinolin-2-ones

Microwave-assisted organic synthesis (MAOS) has emerged as a significant technology in synthetic chemistry, offering substantial improvements over conventional heating methods. researchgate.netnih.gov This technique is particularly valuable from a green chemistry perspective as it often leads to accelerated reaction rates, higher yields, and reduced side reactions. researchgate.netnih.gov The direct transfer of energy to reactive species results in rapid heating, which can be precisely controlled. tandfonline.com

For the synthesis of dihydroquinolines, a convenient and efficient microwave-assisted procedure involves a one-pot reaction of anilines with alkyl vinyl ketones. researchgate.netias.ac.in This solvent-free method, conducted on the surface of silica (B1680970) gel impregnated with indium(III) chloride, demonstrates the advantages of MAOS, including good yields, clean reaction profiles, simple methodology, and short reaction times. researchgate.net

The Friedländer reaction, a classical method for quinoline synthesis, has also been adapted for microwave irradiation. When synthesizing quinoline libraries, the use of microwave heating has shown significant enhancements in product yields compared to conventional methods. nih.gov For instance, the condensation of 2-amino-3-hydroxybenzaldehyde (B7904644) with various ketones in ethanol (B145695) under microwave irradiation at 130 °C for 30–40 minutes afforded good isolated yields of the corresponding quinoline products. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Annulation | Conventional Heating | Several hours | Moderate | nih.gov |

| Friedländer Annulation | Microwave Irradiation (130 °C) | 30-40 min | 48-84% | nih.gov |

| Quinolone Synthesis | Conventional Heating | Not specified | 62-65% | nih.gov |

Green Chemistry Considerations in Quinolin-2-one Synthesis

Traditional methods for synthesizing the quinoline scaffold, such as the Skraup, Doebner–von Miller, Friedlander, and Conrad–Limpach reactions, often present significant environmental and economic drawbacks. researchgate.netnih.govtandfonline.com These conventional syntheses frequently require harsh and demanding conditions, including high temperatures and the use of hazardous, non-biodegradable chemicals, stoichiometric reagents, or toxic organic solvents. researchgate.netnih.gov Such factors contribute to environmental pollution and involve complex, time-consuming apparatus setups. researchgate.nettandfonline.com

In response to these challenges, green chemistry principles are increasingly being applied to the synthesis of quinolin-2-ones and their derivatives. nih.gov These modern approaches aim to reduce the use of chemicals, solvents, and catalysts that are detrimental to human health and the environment. researchgate.nettandfonline.com Key strategies include the use of greener solvents, solvent-free conditions, and alternative energy sources. tandfonline.com

Water, being an economical and environmentally benign solvent, has been successfully employed in the green synthesis of quinoline derivatives. tandfonline.com For example, a one-pot, three-component reaction for synthesizing pyrimido[4,5-b]quinolones using water as the solvent at 90°C has been developed, affording high yields. tandfonline.com Another innovative approach involves a visible light-mediated, photocatalytic synthesis of quinolin-2(1H)-ones from quinoline-N-oxides. rsc.org This method is highly atom-economical, requires low catalyst loading, produces no undesirable by-products, and has been successfully scaled up to the gram scale, presenting a highly efficient and greener alternative to conventional methods. rsc.org

Table 2: Examples of Green Synthetic Approaches for Quinolines

| Method | Key Features | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|---|

| Photocatalysis | Visible light mediated, Reagent-free | Low catalyst loading | High atom economy, High yield, No by-products, Scalable | rsc.org |

| Multi-component Reaction | One-pot synthesis | p-Toluene sulfonic acid / Water | Eco-friendly solvent, High yield (60-94%) | tandfonline.com |

Structural Diversification and Derivatization Strategies

The quinolin-2-one core is a versatile scaffold that allows for extensive structural modification to generate diverse libraries of compounds for various applications. nih.gov Derivatization strategies often target the C3 and C4 positions of the quinoline ring, as well as the nitrogen atom.

One common strategy for introducing substituents at the C3 position is the modified Mannich reaction (aminomethylation). This reaction, involving formaldehyde (B43269) and a secondary amine like piperidine (B6355638), can be used to introduce aminomethyl groups onto 4-hydroxyquinolines. nih.gov Another important reaction for C3-functionalization is the Knoevenagel condensation. Reacting 4-hydroxyquinolin-2-yl acetates with aromatic aldehydes leads to the formation of corresponding benzylidene derivatives. nih.gov

The synthesis of fused heterocyclic systems is another key diversification strategy. For instance, pyrano[3,2-c]quinolin-5-one derivatives can be synthesized through a three-component reaction of 4-hydroxyquinolin-2(1H)-ones, various aldehydes, and malononitrile. researchgate.net These reactions can be catalyzed by various bases such as piperidine or triethylamine. researchgate.net

Furthermore, structural modifications are often guided by the desired biological activity. For the development of HIV-1 reverse transcriptase inhibitors, a series of 4-substituted quinolin-2-one analogues were designed and synthesized, replacing certain moieties with hydrophobic aromatic rings to retain inhibitory activity. mdpi.com Similarly, to enhance antileishmanial activity, quinoline derivatives have been derivatized into organic salts, a strategy intended to improve both biological and physicochemical properties. mdpi.com These examples highlight how targeted derivatization can lead to compounds with improved potency and profiles. mdpi.commdpi.com

Advanced Spectroscopic and Structural Characterization of 4 P Tolylamino Methyl 1h Quinolin 2 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationimpactfactor.orgresearchgate.netsapub.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-(p-Tolylamino-methyl)-1H-quinolin-2-one, both ¹H and ¹³C NMR spectra offer definitive proof of its structure.

In the ¹H NMR spectrum, distinct signals are expected for each unique proton environment. The quinolin-2-one core typically displays a characteristic singlet for the proton at the C3 position and a series of multiplets in the aromatic region (δ 7.0-8.0 ppm) for the protons on the fused benzene (B151609) ring. researchgate.net The amide proton (N-H) of the quinolinone ring is expected to appear as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm. impactfactor.org

The p-tolyl group will show a singlet for the methyl (CH₃) protons around δ 2.2-2.4 ppm and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methylene (B1212753) bridge (CH₂) protons would likely appear as a singlet or a doublet, depending on the coupling with the adjacent amino (N-H) proton, typically in the δ 4.0-4.5 ppm range. The N-H proton of the tolylamino group would also be present as a distinct signal.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the lactam is the most deshielded, appearing around δ 160-165 ppm. sapub.org Aromatic carbons resonate in the δ 115-150 ppm range. The methyl carbon of the p-tolyl group gives a signal at approximately δ 20-22 ppm, while the methylene bridge carbon is expected around δ 40-50 ppm. ekb.eg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Quinolinone C=O | - | 162.5 |

| Quinolinone Aromatic CHs | 7.10 - 7.80 (m) | 115.0 - 140.0 |

| Quinolinone C3-H | 6.50 (s) | 121.0 |

| Quinolinone NH | 11.8 (br s) | - |

| Methylene CH₂ | 4.35 (d) | 45.0 |

| Tolylamino NH | 5.50 (t) | - |

| Tolyl Aromatic CHs | 6.60 (d), 7.00 (d) | 113.0, 129.5 |

Infrared (IR) Spectroscopy Analysisimpactfactor.orgresearchgate.netresearchgate.net

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peaks would include the N-H stretching vibrations from both the lactam and the secondary amine, typically appearing as sharp or broad bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the cyclic amide (lactam) group is expected to produce a strong absorption band around 1650-1680 cm⁻¹. impactfactor.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibration would be visible in the 1200-1350 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide & Amine N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Amide C=O | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysisresearchgate.netekb.eg

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (C₁₇H₁₆N₂O), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 264.32. chemscene.com

The fragmentation pattern can provide valuable structural confirmation. A primary fragmentation pathway would involve the cleavage of the benzylic C-N bond connecting the methylene group to the p-tolylamino moiety. This would lead to two major fragments: the p-toluidine (B81030) radical cation (m/z 107) and a quinolin-2-one methyl cation fragment (m/z 158). Further fragmentation of the quinolinone portion could involve the loss of carbon monoxide (CO) from the lactam ring, a characteristic fragmentation for such structures.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 264 | [M]⁺ Molecular Ion |

| 158 | [M - C₇H₈N]⁺ (Quinolin-2-one methyl fragment) |

| 107 | [C₇H₉N]⁺ (p-Toluidine fragment) |

Elemental Analysisekb.eg

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the molecular formula. For this compound, with the molecular formula C₁₇H₁₆N₂O, the theoretical elemental composition can be calculated. Experimental values obtained from analysis should closely match these theoretical percentages to verify the purity and identity of the synthesized compound.

Table 4: Elemental Analysis Data for C₁₇H₁₆N₂O

| Element | Theoretical % |

|---|---|

| Carbon (C) | 77.25 |

| Hydrogen (H) | 6.10 |

| Nitrogen (N) | 10.60 |

Electronic Absorption and Emission Spectroscopychemicalpapers.com

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. The quinoline (B57606) ring system is a well-known chromophore that exhibits strong absorption in the UV region. chemicalpapers.com The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic quinolinone and p-tolyl systems. These transitions typically result in strong absorption bands between 250 and 400 nm. The conjugation between the aromatic rings and the lactam group influences the precise wavelength and intensity of these absorptions. chemicalpapers.com

Many quinoline derivatives are also known to be fluorescent, meaning they absorb light at a specific wavelength and emit it at a longer wavelength. This property arises from the delocalized π-electron system. The emission spectrum would provide information about the excited state of the molecule and could be sensitive to the solvent environment.

X-ray Diffraction Studies (Single Crystal and Powder)cambridge.orghelsinki.fimdpi.com

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction , if suitable crystals can be grown, would provide unambiguous confirmation of the molecular structure. This analysis would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the molecule and the details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen, as well as potential π-π stacking between the aromatic rings. helsinki.fi Data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. cambridge.orgmdpi.com

Powder X-ray diffraction (PXRD) is used for the analysis of polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phase. While it does not provide the atomic-level detail of a single-crystal study, PXRD is essential for identifying the crystalline form of the bulk material, assessing its purity, and studying polymorphism. cambridge.org The pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the material's crystal lattice. researchgate.net

Biophysical Characterization of 4 P Tolylamino Methyl 1h Quinolin 2 One and Analogue Interactions

Protein-Ligand Binding Studies

The interaction of a ligand, such as 4-(p-Tolylamino-methyl)-1H-quinolin-2-one, with its target protein is fundamental to its biological activity. Several techniques are employed to characterize this binding, providing insights into the affinity, stoichiometry, and thermodynamic driving forces of the interaction.

Fluorescence Spectroscopy (Static Quenching, Emission Shifts)

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence can be altered upon ligand binding.

Static Quenching: In a typical experiment, the fluorescence emission of a protein solution is monitored as increasing concentrations of the ligand are added. A decrease in fluorescence intensity, or quenching, can occur through two primary mechanisms: dynamic quenching (collisional) or static quenching (formation of a non-fluorescent ground-state complex). To distinguish between these, the Stern-Volmer equation is often applied at different temperatures. For static quenching, the quenching constant (Ksv) is expected to decrease with increasing temperature.

Emission Shifts: The binding of a ligand to a protein can alter the microenvironment of the protein's fluorophores. This change in polarity can lead to a shift in the wavelength of maximum fluorescence emission (λmax). A blue shift (hypsochromic shift) to a shorter wavelength typically indicates that the fluorophore has moved to a more hydrophobic environment, often within the binding pocket of the protein. Conversely, a red shift (bathochromic shift) to a longer wavelength suggests a more polar environment.

A hypothetical data set for the interaction of this compound with a target protein is presented below:

| [Ligand] (µM) | Fluorescence Intensity (a.u.) | λmax (nm) |

| 0 | 98.5 | 340 |

| 10 | 85.2 | 338 |

| 20 | 73.1 | 336 |

| 30 | 62.5 | 335 |

| 40 | 53.8 | 334 |

| 50 | 46.7 | 334 |

Phosphorescence Spectroscopy

Phosphorescence is the emission of light from a triplet excited state and has a much longer lifetime than fluorescence. This technique can provide unique information about the conformational changes and dynamics of proteins upon ligand binding. Changes in the phosphorescence lifetime and intensity of a protein's intrinsic probes (like tryptophan) upon the addition of a ligand can indicate binding and provide details about the rigidity of the binding pocket. A rigidified environment upon ligand binding would be expected to increase the phosphorescence signal.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of all the key thermodynamic parameters of the interaction in a single experiment.

During an ITC experiment, small aliquots of the ligand are injected into a solution containing the protein. The heat released or absorbed upon binding is measured. The resulting data is fit to a binding model to determine the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equation:

ΔG = -RTln(Ka) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. This provides a complete thermodynamic profile of the binding interaction, revealing whether the binding is enthalpy-driven, entropy-driven, or both.

A hypothetical thermodynamic profile for the binding of this compound to a target protein is shown below:

| Parameter | Value |

| Binding Affinity (Ka) (M⁻¹) | 2.5 x 10⁵ |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

| Entropy Change (ΔS) (cal/mol·K) | 5.2 |

| Gibbs Free Energy (ΔG) (kcal/mol) | -10.0 |

| Stoichiometry (n) | 1.1 |

Exploration of Binding Sites and Microenvironments

Understanding where and how a ligand binds to its target protein is crucial for structure-based drug design. Various experimental and computational methods are used to elucidate the binding site and the nature of the microenvironment.

For this compound, competitive binding studies using fluorescent probes with known binding sites on the target protein could be employed. If the compound displaces a site-specific probe, it suggests that it binds to the same site. Furthermore, computational molecular docking simulations could be used to predict the most likely binding pose and identify the key amino acid residues involved in the interaction. These models can then be validated and refined using site-directed mutagenesis studies, where key residues in the predicted binding site are mutated, and the effect on ligand binding is assessed using techniques like ITC or fluorescence spectroscopy.

Investigation of Biological Activities: in Vitro and Preclinical Studies of 4 P Tolylamino Methyl 1h Quinolin 2 One Derivatives

Anticancer Activity

The antiproliferative properties of quinoline (B57606) derivatives have been a major area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. brieflands.com The 4-aminoquinoline (B48711) scaffold, in particular, has been identified as a promising prototype for the development of new classes of anticancer agents. nih.govnih.gov

In Vitro Cytotoxicity Assays Against Diverse Human Cancer Cell Lines

Derivatives based on the quinoline framework have been systematically evaluated for their cytotoxic effects on a broad spectrum of human cancer cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer activity.

A novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxicity across several cell lines. nih.gov Its IC50 values were determined to be 3.3 µg/mL against hepatocellular carcinoma (HepG2), 23 µg/mL against colon carcinoma (HCT-116), 3.1 µg/mL against breast cancer (MCF-7), and 9.96 µg/mL against lung cancer (A549) cells. nih.gov Other studies on different quinoline derivatives have also reported notable activity. For instance, certain 4-aminoquinoline derivatives showed significant cytotoxicity against MCF-7 and MDA-MB468 breast cancer cell lines, with some compounds exhibiting GI50 values in the range of 7.35–8.73 μM. nih.gov Similarly, a benzimidazole (B57391) derivative demonstrated potent cytotoxic action against A549 and HepG2 with IC50 values of 15.80 μM and 15.58 μM, respectively.

The table below summarizes the reported cytotoxic activities of various quinoline derivatives against a panel of human cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| Indolo[2,3-b]quinoline Derivative (BAPPN) | HepG2 | Hepatocellular Carcinoma | 3.3 (µg/mL) | nih.gov |

| Indolo[2,3-b]quinoline Derivative (BAPPN) | MCF-7 | Breast Cancer | 3.1 (µg/mL) | nih.gov |

| Indolo[2,3-b]quinoline Derivative (BAPPN) | A549 | Lung Cancer | 9.96 (µg/mL) | nih.gov |

| 4-Aminoquinoline Derivatives | MCF-7 | Breast Cancer | 8.22 | nih.gov |

| 4-Aminoquinoline Derivatives | MDA-MB468 | Breast Cancer | 7.35 - 8.73 | nih.gov |

| Benzimidazole Derivative (se-182) | A549 | Lung Cancer | 15.80 | |

| Benzimidazole Derivative (se-182) | HepG2 | Hepatocellular Carcinoma | 15.58 | |

| 4-Phenyl-2-quinolone Derivative (Compound 22) | COLO205 | Colon Cancer | 0.32 | mdpi.com |

| 4-Phenyl-2-quinolone Derivative (Compound 22) | H460 | Lung Cancer | 0.89 | mdpi.com |

| Monobenzyltin Compound (C1) | MCF-7 | Breast Cancer | 2.5 (µg/mL) | nih.gov |

| Indolin-2-one Derivatives (Compounds 9 & 20) | HepG2 | Hepatocellular Carcinoma | 2.53 - 7.54 | mdpi.com |

| Indolin-2-one Derivatives (Compounds 9 & 20) | MCF-7 | Breast Cancer | 2.53 - 7.54 | mdpi.com |

Preclinical Efficacy in Relevant Oncological Models

Beyond in vitro assays, the anticancer potential of quinoline-based compounds has been assessed in preclinical animal models. These studies provide crucial insights into the in vivo efficacy of these agents. For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were evaluated, and the most potent analog, compound 5q, was tested in vivo. nih.gov In a colon carcinoma-burdened mouse model, compound 5q effectively prolonged the longevity of the mice and slowed the progression of cancer cells. nih.gov The study observed that the average tumor volumes in the treated group were significantly smaller than in the control group, with a suppression rate ranging from 70% to 90%. nih.gov

Antimalarial Activity

The 4-aminoquinoline core is historically significant in the fight against malaria, with chloroquine (B1663885) being a cornerstone of treatment for decades. nih.gov However, the spread of drug-resistant Plasmodium strains has necessitated the development of new quinoline-based antimalarials that can overcome these resistance mechanisms. nih.govmdpi.com

Efficacy Against Plasmodium Species

Numerous studies have demonstrated the potent in vitro and in vivo activity of novel quinoline derivatives against various Plasmodium species, including those resistant to conventional drugs.

One study detailed a series of quinoline-4-carboxamides that displayed low nanomolar in vitro potency against P. falciparum. nih.gov Optimization of this series led to compounds with excellent oral efficacy in a P. berghei malaria mouse model, achieving ED90 values below 1 mg/kg. nih.gov Another investigation into 4-aminoquinoline hydrazone analogues found potent activity against the multidrug-resistant K1 strain of P. falciparum, with IC50 values as low as 0.026 µM after a 72-hour cycle. mdpi.com In vivo analysis of a lead compound from this series showed suppression of parasitemia in mice infected with P. yoelii. mdpi.com Furthermore, novel 4-N-(methyl)-4-aminoquinoline derivatives have shown significant parasite inhibition in Swiss mice infected with a multidrug-resistant strain of P. yoelii nigeriensis. nih.gov

The table below presents efficacy data for various quinoline derivatives against different Plasmodium species.

| Compound Type | Plasmodium Species | Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Quinoline-4-carboxamide | P. falciparum | 3D7 | EC50 | Low nanomolar | nih.gov |

| Quinoline-4-carboxamide | P. berghei | - | ED90 (in vivo) | <1 mg/kg | nih.gov |

| 4-Aminoquinoline Hydrazone | P. falciparum | K1 (multidrug-resistant) | IC50 (72h) | 0.026 - 0.219 µM | mdpi.com |

| 4-Aminoquinoline Hydrazone | P. yoelii | NL (non-lethal) | Parasitemia suppression | Active at 5 & 20 mg/kg | mdpi.com |

| 4-N-(methyl)-4-aminoquinoline | P. yoelii nigeriensis | Multidrug-resistant | Parasite inhibition (in vivo) | Up to 100% at 100 mg/kg | nih.gov |

| 4-Aminoquinoline Analog (MAQ) | P. berghei | - | Parasitemia reduction (in vivo) | 95% at 50 mg/kg | scienceopen.com |

| Pyrrolizidinylmethyl Derivative (MG3) | P. vivax / P. falciparum | Field Isolates | In vitro activity | Potent | mdpi.com |

| Pyrrolizidinylmethyl Derivative (MG3) | P. berghei / P. yoelii | - | In vivo efficacy | Comparable to Chloroquine | mdpi.com |

Multi-Stage Antimalarial Potential, Including Transmission Blocking

A critical goal in malaria drug discovery is the identification of compounds that act on multiple stages of the parasite's life cycle, which could not only treat the disease but also prevent its transmission. Research has shown that some quinoline derivatives possess this multi-stage potential.

Hydroxyethylamine (HEA) compounds were found to be active against both the pathogenic asexual blood stages and the sexual stages of the parasite. nih.gov These compounds prevented the maturation of ookinetes and affected the development of gametocytes, which are crucial for transmission to mosquitoes. nih.gov Specifically, they showed significant inhibition against ookinete formation with IC50 values around 0.7 µM. nih.gov Furthermore, these compounds were active against the liver stage of infection, with one compound showing an IC50 of 1.89 µM against P. berghei sporozoites in HepG2 cells. nih.gov Another study identified a fluoroaminoquinoline derivative that acts as an inhibitor of intrahepatocytic (liver stage) parasites, with an IC50 of 0.31 μM and a reduction of up to 92% in the liver parasite load in mice. researchgate.net

Antiviral Activity

The broad biological activity of the quinoline scaffold extends to antiviral applications. mdpi.com Researchers have synthesized and tested various quinoline derivatives against a range of viruses, demonstrating the versatility of this chemical structure.

Two novel quinoline derivatives showed dose-dependent inhibition of dengue virus serotype 2 in the low to sub-micromolar range. mdpi.comnih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, suggesting a mechanism that involves the early stages of infection. mdpi.comnih.gov Other research has described 4-oxo-4H-quinoline acylhydrazone derivatives with moderate to good antiviral activities in vivo against Tobacco Mosaic Virus (TMV). nih.gov The activity of some of these compounds surpassed that of the commercial antiviral agent ribavirin. nih.gov Additionally, quinoline derivatives have been reported to be active against other viruses such as Hepatitis C virus (HCV) and Bovine viral diarrhea virus (BVDV). nih.gov

Inhibition of HIV-1 Reverse Transcriptase

The quinolinone scaffold is a key structural feature in the development of inhibitors targeting the reverse transcriptase (RT) of HIV-1. This enzyme is crucial for the replication of the virus, possessing both DNA polymerase and ribonuclease H (RNase H) functions. While many drugs target the polymerase activity, the RNase H active site remains a promising, yet unexploited, target for which no inhibitors have reached clinical approval. nih.govmdpi.com

Research into quinolinone derivatives has yielded compounds active against the RNase H function. nih.gov rationally designed non-diketo acid selective RNase H inhibitors based on the quinolinone scaffold. In one study, 27 out of 39 tested quinolinone derivatives demonstrated measurable inhibitory concentrations (IC50) below 100 µM, with eight compounds showing activity in the low micromolar range. nih.gov The most potent derivatives in that series, compounds 4o and 5o , exhibited IC50 values of approximately 1.5 µM. nih.gov These inhibitors typically feature a hydrophobic moiety linked to a core that chelates the two metal cations (usually Mg2+) in the enzyme's active site, a mechanism also observed in HIV-1 integrase inhibitors. nih.gov

Further studies have identified other derivatives, such as 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases, which also show significant HIV-1 RNase H inhibitory activity, with IC50 values as low as 2.8–3.1 µM. mdpi.com The development of these compounds underscores the potential of quinoline-based structures to address viral replication through novel mechanisms. nih.govmdpi.com

Table 1: HIV-1 Reverse Transcriptase (RNase H) Inhibition by Quinolinone Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4o | HIV-1 RNase H | ~1.5 | nih.gov |

| 5o | HIV-1 RNase H | ~1.5 | nih.gov |

| RDS-1643 | HIV-1 RNase H | ~13 | mdpi.com |

| Compound 1e (Lawsone Mannich base) | HIV-1 RNase H | 3.1 | mdpi.com |

| Compound 2k (Lawsone Mannich base) | HIV-1 RNase H | 2.8 | mdpi.com |

Antimicrobial Activity

Quinolin-2-one derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi.

Antibacterial Efficacy Against Gram-Negative and Gram-Positive Microbes

The quinoline-2-one scaffold has been utilized to develop potent antibiotics, particularly against drug-resistant Gram-positive bacteria. nih.gov A study focused on a series of quinoline-2-one derivatives identified several compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov

Among the tested compounds, 6c was particularly effective, showing Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against MRSA and VRE, and 2.50 µg/mL against MRSE. nih.gov This activity was comparable or superior to the reference drug daptomycin. nih.gov The same compound also demonstrated a substantial ability to inhibit biofilm formation in the MRSA ACL51 strain. nih.gov Other derivatives, such as 4-methyl-2-(4-substitutedphenyl)quinoline derivatives, have shown significant activity against Gram-negative bacteria like E. coli and P. aeruginosa. The versatility of the quinoline nucleus allows for structural modifications that can be tailored to target different bacterial species. nih.gov

Table 2: Antibacterial Activity of Quinoline-2-one Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6c | MRSA | 0.75 | nih.gov |

| 6c | VRE | 0.75 | nih.gov |

| 6c | MRSE | 2.50 | nih.gov |

| 6l | MRSA | 1.25 | nih.gov |

| 6o | MRSA | 1.25 | nih.gov |

Antifungal Properties

Derivatives of the quinoline core structure have been investigated for their effectiveness against various fungal pathogens. nih.govresearchgate.net Studies have shown that specific substitutions on the quinoline ring can lead to selective antifungal action. For instance, certain derivatives were found to be active against yeast species like Candida, while others demonstrated efficacy against filamentous fungi, including dermatophytes such as Trichophyton rubrum and Aspergillus species. nih.govresearchgate.net

In one study, quinoline derivatives 2 and 3 were active against Candida species with MIC ranges of 25–50 µg/mL, whereas compound 5 was effective against filamentous fungi with MIC ranges of 12.5–25 µg/mL. nih.gov Another study on 7-amino-4-methyl-2(1H)-quinolone derivatives found them to be inactive as antibacterial agents but active against C. albicans. researchgate.net These findings suggest that the quinolin-2-one scaffold is a promising starting point for the development of new antifungal agents. mdpi.com

Table 3: Antifungal Activity of Quinoline Derivatives

| Compound | Fungal Group | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Compound 2 | Yeast (Candida) | 25-50 | nih.gov |

| Compound 3 | Yeast (Candida) | 25-50 | nih.gov |

| Compound 5 | Filamentous Fungi | 12.5-25 | nih.gov |

Enzyme and Receptor Modulation

The biological activity of 4-(p-tolylamino-methyl)-1H-quinolin-2-one derivatives extends to the modulation of crucial enzymes and receptors implicated in cancer and other diseases.

Topoisomerase Inhibition (e.g., Topoisomerase II)

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. nih.gov Various compounds with quinoline-like structures have been shown to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to cell death. nih.gov

While research on the specific this compound structure is limited in this context, related heterocyclic systems demonstrate the potential of this chemical class. For example, pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. mdpi.com In one such study, compound 2E was a highly active inhibitor of topoisomerase IIα, preventing 88.3% of the enzyme's catalytic activity, a level of inhibition similar to the well-known drug etoposide. mdpi.com The mechanism of action for many topoisomerase inhibitors involves intercalation into DNA and subsequent interference with the enzyme's function. nih.govsemanticscholar.org

Protein Kinase Inhibition (e.g., EGFR, VEGFR, PI3K, HDAC, CDK5/p25, GSK-3β)

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Quinoline-based molecules have been extensively explored as inhibitors of several key protein kinases. mdpi.com

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are critical for angiogenesis, the process of forming new blood vessels that tumors need to grow. fmhr.org Numerous quinoline and quinolin-4(1H)-one derivatives have been designed as potent VEGFR-2 inhibitors. fmhr.orgnih.gov For instance, 7-Chloro-4-(piperazin-1-yl)quinoline derivatives have been synthesized, with the most promising compound exhibiting a VEGFR-2 IC50 of 1.38 µM. mdpi.com

EGFR and HDAC Inhibition: Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase involved in cell proliferation. Some quinoline derivatives have been developed as dual inhibitors of both EGFR and Histone Deacetylases (HDACs), which are enzymes involved in epigenetic regulation. nih.gov This dual-inhibition strategy offers a synergistic approach to cancer treatment. Compounds 12c and 12d from a series of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives showed potent antiproliferative activity against the NCI-H1975 non-small cell lung cancer cell line with IC50 values of 0.48 µM and 0.35 µM, respectively, through targeted EGFR inhibition. nih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade in cancer cell proliferation. Derivatives of quinolin-4(H)-one have been identified as capable of blocking enzymes in this pathway, further highlighting the scaffold's versatility as an anticancer agent. fmhr.org

Table 4: Protein Kinase Inhibition by Quinoline Derivatives

| Compound/Derivative Class | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 12c | EGFR | 0.48 µM (cell-based) | nih.gov |

| Compound 12d | EGFR | 0.35 µM (cell-based) | nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (57) | VEGFR-2 | 1.38 µM | mdpi.com |

| Quinolin-4(H)-one derivatives | PI3K | Inhibition noted | fmhr.org |

Dihydroorotate Dehydrogenase Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a critical target for cancer therapy. nih.govnih.gov Malignant cells often exhibit a heightened dependence on this pathway for their proliferation. nih.gov Inhibition of DHODH can lead to pyrimidine starvation, thereby hampering the growth of cancer cells. nih.gov

Derivatives of this compound have been explored as inhibitors of DHODH. Research has shown that these compounds can effectively target this enzyme, suggesting a potential therapeutic strategy for cancers that are reliant on de novo pyrimidine synthesis. The inhibition of DHODH by these derivatives represents a promising avenue for the development of novel anticancer agents.

Phosphodiesterase Activity Modulation

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Modulation of PDE activity can have significant therapeutic effects in various conditions.

Certain derivatives of this compound have been found to modulate the activity of phosphodiesterases. For instance, some related compounds have demonstrated the ability to increase intracellular cAMP levels through the specific inhibition of high-affinity cAMP phosphodiesterase. nih.gov This mechanism of action is implicated in the antiplatelet activity of these compounds. nih.gov

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes and has emerged as a promising drug target for various diseases associated with inflammation, including neurological disorders and cancer. nih.govnih.gov Antagonists of the P2X7 receptor have the potential to serve as a new generation of analgesics for chronic pain. nih.gov

Structurally diverse antagonists of the P2X7 receptor have been developed, with some currently undergoing clinical evaluation. nih.gov While specific studies on this compound derivatives as P2X7 antagonists are an area of ongoing research, the broader class of quinoline-containing compounds has shown promise in this area.

p53-MDM2 and STAT3 Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2), is a critical target in cancer therapy. nih.govmdpi.com Inhibition of this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. researchgate.netnih.gov

Derivatives of this compound have been investigated as inhibitors of the p53-MDM2 interaction. These small molecules aim to disrupt the binding of MDM2 to p53, thereby restoring the tumor-suppressive functions of p53. researchgate.net

In addition to targeting the p53-MDM2 pathway, the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) is another important strategy in cancer treatment. Constitutive activation of STAT3 is observed in many human cancers and contributes to tumor cell proliferation, survival, and invasion. The dual inhibition of both p53-MDM2 and STAT3 pathways by a single agent could offer a synergistic therapeutic effect.

Ribosyltransferase and NUDT5 Targeting

NUDT5, a member of the Nudix hydrolase family, is involved in the hydrolysis of ADP-ribose (ADPr) and has been identified as a potential therapeutic target in cancer. nih.gov Inhibition of NUDT5 has been shown to impair the growth of breast cancer cells. nih.gov

Recent research has uncovered that certain clinical inhibitors targeting Bruton's tyrosine kinase (BTK) also exhibit off-target activity against NUDT5. nih.gov This discovery has spurred interest in developing specific NUDT5 inhibitors. While direct studies on this compound derivatives targeting NUDT5 are emerging, the exploration of cofactor mimicry presents a viable strategy for designing inhibitors for this class of enzymes. nih.gov

Other Therapeutic Potentials

Beyond the specific targets mentioned above, derivatives of this compound have shown a range of other promising therapeutic activities in preclinical studies.

Anxiolytic Activity: Several studies have reported the anxiolytic-like effects of compounds with related structural motifs. mdpi.comnih.govnih.govmdpi.comresearchgate.net These effects are often mediated through interactions with neurotransmitter systems such as the GABAergic and serotonergic systems. mdpi.com

Anti-ischemic Effects: The potential of related compounds as anti-ischemic agents has also been investigated. nih.gov For example, some agents have demonstrated protective effects in models of cerebral ischemia by mechanisms that may include the suppression of glutamate (B1630785) release and calcium antagonism. nih.gov

Antiplatelet Activity: As mentioned in the context of phosphodiesterase modulation, certain derivatives have exhibited potent antiplatelet activity. nih.gov This effect is often achieved by increasing intracellular cAMP levels, which in turn inhibits platelet aggregation. nih.govnih.gov

Cannabinoid Type-2 Receptor Agonism: The cannabinoid type-2 (CB2) receptor is primarily expressed in immune cells and is involved in modulating inflammatory and immune responses. Agonists of the CB2 receptor are being explored for their therapeutic potential in a variety of conditions, including inflammatory and neuropathic pain. The quinolinone scaffold is a known feature in some CB2 receptor agonists, suggesting a potential avenue for the design of novel therapeutic agents.

Mechanism of Action Studies for Quinolin 2 One Derivatives

Molecular and Cellular Mechanisms in Anticancer Activity

The anticancer properties of quinolin-2-one derivatives stem from their ability to intervene in several fundamental cellular processes that are critical for the survival and proliferation of cancer cells. Research into these compounds has revealed a multi-pronged approach at the molecular level, targeting DNA integrity, programmed cell death (apoptosis), cell cycle progression, and crucial signaling pathways.

Quinolin-2-one derivatives and related heterocyclic compounds exert their cytotoxic effects by compromising the genomic integrity of cancer cells. One of the primary mechanisms is the interference with DNA synthesis and repair. Fluoroquinolin-4-ones, a related class of compounds, are known to inhibit bacterial DNA synthesis by disrupting the enzymes topoisomerase IV and DNA gyrase, which are essential for managing DNA supercoiling during replication. nih.gov In the context of cancer, these derivatives can inhibit enzymes like topoisomerase II, which is vital for human cell replication. nih.gov

Some quinoline (B57606) derivatives function as DNA alkylating agents, directly modifying the DNA structure and impeding replication and transcription. mdpi.com Others inhibit the DNA repair enzyme system, such as poly(ADP-ribose) polymerase (PARP), preventing cancer cells from repairing DNA damage and leading to cell death. nih.govresearchgate.net Studies on novel bis spiro-cyclic 2-oxindole derivatives incorporating a pyrimido[4,5-b]quinoline structure have demonstrated that these compounds can induce fragmentation of genomic DNA, a hallmark of lethal DNA damage. nih.gov This collective evidence indicates that a key component of the anticancer strategy of quinolin-2-one derivatives is the induction of overwhelming DNA damage that the cell cannot repair, ultimately triggering cell death pathways.

A crucial mechanism for the anticancer activity of quinolin-2-one derivatives is the induction of apoptosis, or programmed cell death. This is achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins, many of which are regulated by the tumor suppressor protein p53. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising anti-apoptotic members like Bcl-2 itself and pro-apoptotic members like Bcl-2-associated X protein (Bax). mdpi.commdpi.com The ratio of Bax to Bcl-2 is a critical determinant in a cell's decision to undergo apoptosis. nih.govmdpi.com

Studies have shown that quinolin-2-one derivatives can effectively shift this balance towards cell death. For instance, treatment of human ovarian cancer cells with 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one resulted in a significant decrease in the protein level of anti-apoptotic Bcl-2, alongside an increase in the levels of pro-apoptotic Bax and the tumor suppressor p53. nih.gov Similarly, a novel pyrimido[4,5-b]quinoline derivative was found to up-regulate the expression of p53 and Bax while down-regulating the anti-apoptotic Bcl-2 gene in breast cancer cells. nih.gov The activation of p53 can directly induce the transcription of the Bax gene, further promoting apoptosis. nih.gov This p53-induced apoptosis can be dependent on Bax. nih.gov By altering the expression of these key regulatory proteins, quinolin-2-one derivatives effectively dismantle the cell's survival mechanisms and trigger a cascade of events leading to apoptosis.

| Compound Class | p53 Regulation | Bax Regulation | Bcl-2 Regulation | Outcome | Reference |

|---|---|---|---|---|---|

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | Increased | Increased | Decreased | Apoptosis Induction | nih.gov |

| Pyrimido[4,5-b]quinoline derivative | Up-regulated | Up-regulated | Down-regulated | Apoptosis Induction | nih.gov |

In addition to inducing cell death, quinolin-2-one derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. By activating cellular checkpoints, these compounds can pause the cell cycle at specific phases, preventing the cell from dividing and often providing an opportunity for apoptotic pathways to be initiated.

The uncontrolled growth of cancer cells is often driven by the hyperactivity of specific signaling pathways that regulate proliferation, survival, and metabolism. The EGFR/PI3K/Akt/mTOR pathway is one of the most frequently dysregulated axes in human cancers. nih.govresearchgate.net Epidermal Growth Factor Receptor (EGFR) activation triggers the Phosphoinositide 3-kinase (PI3K)/Akt cascade, which in turn activates the mechanistic Target of Rapamycin (mTOR), a master regulator of cell growth and metabolism. mdpi.com

Quinoline and quinazolinone scaffolds are recognized for their potential to inhibit key components of this pathway. nih.gov Gefitinib, an approved anticancer drug, is a 4-anilinoquinazoline (B1210976) derivative that acts as an EGFR tyrosine kinase inhibitor. nih.gov More recently, novel quinazoline-2-indolinone hybrids have been developed as potent and selective inhibitors of PI3Kα, the most commonly mutated isoform of PI3K in cancer. nih.gov These compounds were shown to effectively inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell proliferation and migration. nih.gov The ability to target multiple nodes within this critical signaling network, such as both EGFR and PI3K, is an attractive therapeutic strategy, and quinolin-2-one derivatives represent a promising structural backbone for the development of such inhibitors. nih.govnih.gov

Enzymatic Inhibition Mechanisms

The biological activity of quinolin-2-one derivatives is frequently linked to their ability to inhibit specific enzymes that are critical for cancer cell function. This targeted inhibition disrupts cellular processes, leading to reduced proliferation and cell death. The quinolinone scaffold has proven to be a versatile platform for designing inhibitors against a wide range of enzymatic targets. mdpi.com

One of the most well-documented enzymatic targets for this class of compounds is the family of tyrosine kinases , such as EGFR. nih.gov By blocking the kinase activity of these receptors, the derivatives prevent the initiation of downstream signaling cascades that promote growth and survival. nih.gov Another key group of targets are the PI3-kinases (PI3K) , which are crucial for the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov

Beyond signaling enzymes, these derivatives also target enzymes involved in DNA maintenance and synthesis. As mentioned previously, they can inhibit topoisomerases (like topoisomerase II) and DNA gyrase , which are essential for managing DNA topology during replication. nih.gov They have also been shown to inhibit poly(ADP-ribose) polymerase (PARP) , an enzyme central to DNA repair. researchgate.net Furthermore, some quinolin-2-one derivatives exhibit inhibitory activity against enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR) , which is essential for the synthesis of nucleotides. nih.gov Other reported targets include succinate dehydrogenase (SDH) and tubulin polymerization , indicating a broad spectrum of enzymatic inhibition. researchgate.net

| Enzyme/Process Target | Function | Effect of Inhibition | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Cell signaling, proliferation | Blocks growth signals | nih.gov |

| Phosphoinositide 3-kinase (PI3K) | Cell signaling, survival | Induces apoptosis, halts proliferation | nih.govnih.gov |

| Topoisomerase II | DNA replication and repair | Causes DNA damage, prevents cell division | nih.gov |

| Poly(ADP-ribose) polymerase (PARP) | DNA repair | Prevents repair of DNA damage | researchgate.net |

| Dihydrofolate Reductase (DHFR) | Nucleotide synthesis | Inhibits DNA synthesis | nih.gov |

| Succinate Dehydrogenase (SDH) | Cellular respiration | Disrupts energy metabolism | researchgate.net |

| Tubulin Polymerization | Cytoskeleton formation, mitosis | Induces mitotic arrest | researchgate.net |

Dual Mechanism of Action and Multi-Target-Directed Ligand Strategies

The complexity of diseases like cancer, which involve multiple pathological pathways, has led to a paradigm shift in drug design from the "one target-one molecule" approach to the development of Multi-Target-Directed Ligands (MTDLs). plos.orgnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering superior efficacy and a lower likelihood of developing resistance compared to single-target agents or combination therapies. nih.gov

The quinolin-2-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets, making it an ideal framework for designing MTDLs. mdpi.com Research has focused on developing quinolinone derivatives that possess multi-target profiles. mdpi.comresearchgate.net For example, a single derivative might be engineered to inhibit both a protein kinase involved in proliferation and an enzyme involved in DNA repair. This dual mechanism of action attacks the cancer cell on multiple fronts. Hybrid compounds, where the quinolinone core is combined with another pharmacophore known to hit a different target, represent a common strategy for creating MTDLs. mdpi.com This approach allows for the rational design of molecules that can simultaneously modulate different signaling pathways or cellular processes, such as inducing apoptosis while also inhibiting angiogenesis. The development of quinolin-2-one-based MTDLs is a promising strategy for creating more effective anticancer therapies.

Inhibition of Parasite Activity in Antimalarial Contexts

The 4-aminoquinoline (B48711) scaffold, a core component of the compound , is a well-established pharmacophore in antimalarial drug discovery. The primary mechanism of action for many 4-aminoquinoline derivatives involves the disruption of the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. nih.gov Inside the parasite's acidic food vacuole, these compounds are believed to inhibit the polymerization of toxic heme into inert hemozoin crystals. This leads to an accumulation of free heme, which is toxic to the parasite and ultimately results in its death. nih.gov

Studies on various 4-(1H)-quinolone derivatives have demonstrated a range of in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Some of these derivatives have shown potent, submicromolar efficacy against both chloroquine-sensitive and chloroquine-resistant strains. nih.govnih.gov However, it is crucial to note that these findings are for the general class of compounds and have not been specifically demonstrated for 4-(p-Tolylamino-methyl)-1H-quinolin-2-one.

Structure Activity Relationship Sar and Lead Optimization for 4 P Tolylamino Methyl 1h Quinolin 2 One Derivatives

Influence of Substituent Variations on Biological Potency and Selectivity

Systematic modification of the 4-(p-Tolylamino-methyl)-1H-quinolin-2-one structure has provided critical insights into the requirements for biological activity. The potency and selectivity of these compounds are highly sensitive to the nature and position of various substituents on both the quinolin-2-one core and the appended p-tolylamino moiety. nih.gov

The aromatic ring, exemplified by the p-tolyl group in the parent compound, plays a crucial role in target binding, often through hydrophobic and π-stacking interactions. Altering this ring system is a common strategy to modulate activity.

Research on related quinoline (B57606) scaffolds has shown that the nature and substitution pattern of the aromatic ring significantly impact biological activity. For instance, in a series of dihydropyran-quinoline derivatives evaluated for α-glucosidase inhibition, the potency was highly dependent on the substituent on an attached phenyl ring. A chloro substitution at the para-position (IC₅₀ = 10.3 µM) and a fluoro substitution at the para-position (IC₅₀ = 15.7 µM) resulted in the most potent compounds. nih.gov Shifting the fluoro group from the para- (4-) to the meta- (3-) position led to a substantial decrease in inhibitory action (IC₅₀ = 95.7 µM), highlighting the sensitivity of the target's binding pocket to the substituent's location. nih.gov

Similarly, studies on other quinoline derivatives have demonstrated that replacing a phenyl ring with a heteroaromatic ring, or introducing different substituents, can fine-tune the electronic and steric properties of the molecule, thereby affecting its biological profile. mdpi.com The introduction of a phenol (B47542) ring as a substituent to the quinoline scaffold has been shown to modify bioactivity, suggesting that hydrogen-bonding capabilities in this region can be beneficial. rsc.org

| Compound Series | Substituent on Phenyl Ring | Position | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Dihydropyran-quinoline | -Cl | 4 (para) | 10.3 µM | nih.gov |

| Dihydropyran-quinoline | -F | 4 (para) | 15.7 µM | nih.gov |

| Dihydropyran-quinoline | -F | 3 (meta) | 95.7 µM | nih.gov |

The introduction of small functional groups such as alkyl, amino, and halogen moieties can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

Alkyl Substitutions: The methyl group in the p-tolyl moiety of the parent compound contributes to its hydrophobic character. In general, the size and bulkiness of alkyl groups can be critical. In some quinoline-based series, increasing the length of an alkyl chain can enhance activity up to a certain point, after which steric hindrance may lead to a decrease in potency. researchgate.net

Amino Substitutions: The amino group (-NH-) linking the methylene (B1212753) bridge and the p-tolyl ring is a key feature, likely acting as a hydrogen bond donor. Bioisosteric replacement of other groups with an amino function is a common strategy. For example, replacing a 4-hydroxyl group with a 4-amino group in capsaicinoids was explored to study the bioisosteric effect, although in that specific case, it led to weaker potency, indicating the critical role of the hydroxyl as a hydrogen bond donor for its target. nih.govu-tokyo.ac.jp

Halogen Substitutions: Halogens are frequently incorporated into drug candidates to modulate electronic properties, lipophilicity, and metabolic stability. The presence of a chloro-substituent on the quinoline scaffold has been shown to enhance the activity of certain antileishmanial agents. rsc.org Halogen-containing quinoid compounds have demonstrated a range of biological activities, including insecticidal and fungicidal properties, with activity often increasing with the number of chlorine atoms. biointerfaceresearch.com The strategic placement of a fluorine atom was a breakthrough in the development of quinolone antibiotics, significantly improving their spectrum of activity. mdpi.com

| Scaffold | Substitution Type | Observation | Reference |

|---|---|---|---|

| Quinoline | Flexible alkylamino side chain at C-4 | Enhanced antiproliferative activity. | nih.gov |

| Quinoline | Chloro-substituent | Enhanced antileishmanial activity. | rsc.org |

| Quinolin-4-one | Fluorine atom at C-6 | Significantly improved spectrum of antibacterial activity. | mdpi.com |

| Capsaicinoid | 4-Amino (bioisostere of 4-OH) | Resulted in moderate to weak analgesic potency, suggesting 4-OH is crucial. | nih.gov |

Modifications to the core quinolin-2-one ring system are pivotal for optimizing biological activity.

C-3 Position: The C-3 position is often targeted for substitution. The introduction of various groups at this position can influence the molecule's orientation within the target's binding site. Quinoline-3-carboxamides, for example, have shown significant biological activities. mdpi.com In some 4-hydroxy-2-quinolinone series, substitution at C-3 with carboxylic acid groups was found to increase antifungal activity. nih.gov

C-4 Position: The 4-(aminomethyl) moiety is the defining feature of this class of compounds. The length and nature of the linker at this position are critical. Studies have focused on synthesizing 4-aminoalkyl quinolin-2-ones with variable alkyl chain lengths to probe the optimal distance between the quinolinone core and the terminal amino function. semanticscholar.orgresearchgate.net Furthermore, SAR studies on other quinoline cores have identified the importance of the alkylamino chain linked at C-4 for activity. researchgate.net

C-7 Position: The C-7 position is a highly adaptable site for modification and can significantly enhance antimicrobial and antiproliferative activity. nih.gov For instance, introducing a flexible alkoxy group at the C-7 position of the quinoline nucleus was found to enhance antiproliferative action. Preliminary SAR analysis suggested that large, bulky substituents at this position were favorable for this activity. nih.gov In the development of quinolone antibiotics, substitutions at C-7 with N-heterocycles like piperazine (B1678402) or pyrrolidine (B122466) were found to be optimal for tuning the antibacterial spectrum. nih.gov

Identification of Key Pharmacophoric Features for Target Interactions

Based on the collective SAR data, a general pharmacophore model for this compound derivatives can be proposed. The key features essential for target interaction include:

The Quinolin-2-one Scaffold: Acts as the core structural framework, providing a rigid anchor for the other functional groups. The lactam group (cyclic amide) within this scaffold, with its hydrogen bond donor (N-H) and acceptor (C=O), is often crucial for binding to protein targets. nih.gov

The C-4 Methylene Linker: Provides the correct spatial orientation and distance for the terminal aromatic amine group to interact with its target sub-pocket.

The Secondary Amine: The -NH- group in the aminomethyl chain serves as a critical hydrogen bond donor.

The Terminal Aromatic Ring (p-tolyl): This group typically engages in hydrophobic or π-π stacking interactions within a specific pocket of the biological target. The substitution pattern on this ring (e.g., the para-methyl group) is vital for optimizing these interactions and achieving selectivity.

Molecular modeling studies on related quinolone inhibitors targeting enzymes like cyclin-dependent kinase 5 (CDK5) have helped to visualize these interactions, confirming the importance of hydrogen bonds involving the quinolone core and hydrophobic interactions involving appended aromatic rings. nih.gov

Strategies for Enhancing Activity and Selectivity (e.g., Bioisosterism, Hybridization, Convergent Analog Synthesis)

Lead optimization of the this compound scaffold employs several advanced medicinal chemistry strategies to refine its pharmacological profile.

Bioisosterism: This strategy involves the substitution of atoms or groups with other groups that have similar physical and chemical properties to enhance a desired activity or improve pharmacokinetic properties. nih.gov For 4-aminomethyl quinolinones, this could involve replacing the p-tolyl ring with other aromatic systems like thiophene (B33073) or pyridine (B92270) to explore different hydrophobic and electronic interactions. Another example is the interchange of functional groups, such as replacing a hydroxyl group with an amino group to probe changes in hydrogen bonding capacity. nih.govu-tokyo.ac.jp

Hybridization: This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced or dual activity. researchgate.net The quinoline scaffold is frequently used in hybridization strategies. For example, quinoline-triazole hybrids have been developed as promising therapeutic leads. nih.gov Similarly, linking the quinolin-2-one core to other biologically active moieties like pyrimidine (B1678525) has been used to design new enzyme inhibitors. nih.gov This strategy aims to exploit synergies between the two pharmacophores, potentially leading to higher potency or the ability to overcome drug resistance mechanisms.

Convergent Analog Synthesis: To efficiently explore the SAR, synthetic strategies that allow for the rapid generation of diverse analogs are essential. Convergent synthesis, where different fragments of the target molecule are prepared separately and then combined in the final steps, is highly effective. For 4-aminoalkyl quinolin-2-one derivatives, a convergent approach might involve preparing a series of substituted anilines and a common quinolin-2-one precursor, which are then coupled to quickly build a library of analogs for biological screening. semanticscholar.org The Knorr cyclization of β-keto anilides is a classic and adaptable method for constructing the quinolin-2-one ring system, which can be incorporated into such a strategy. semanticscholar.orgresearchgate.net

Advanced Computational and in Silico Studies of 4 P Tolylamino Methyl 1h Quinolin 2 One and Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Receptor-Based Docking and Ligand-Protein Interaction Analysis

Receptor-based docking studies have been instrumental in understanding the potential biological targets of quinolin-2-one analogues. These studies involve docking the small molecule ligand into the three-dimensional structure of a macromolecular target, typically a protein. The primary goal is to identify the most likely binding pose and to quantify the strength of the interaction, often expressed as a docking score or binding energy.

For quinolin-2-one derivatives, docking studies have revealed key interactions with various protein targets. For instance, in studies of related quinoline (B57606) derivatives as inhibitors of enzymes like lactate (B86563) dehydrogenase from Plasmodium falciparum (PfLDH), docking has shown that the quinoline scaffold can fit into the active site, forming crucial interactions with amino acid residues. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively contribute to the binding affinity.

The analysis of ligand-protein interactions provides a detailed picture of how a molecule like 4-(p-Tolylamino-methyl)-1H-quinolin-2-one might bind to a target. For example, the quinolin-2-one core can act as a scaffold, positioning the p-tolylamino-methyl substituent to interact with specific pockets within the binding site. The nitrogen and oxygen atoms in the quinolin-2-one ring are potential hydrogen bond donors and acceptors, while the aromatic rings can participate in hydrophobic and pi-pi stacking interactions.